molecular formula C25H26FN3O2 B2752765 N'-[(4-fluorophenyl)methyl]-N-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide CAS No. 941872-00-0

N'-[(4-fluorophenyl)methyl]-N-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide

Cat. No.: B2752765
CAS No.: 941872-00-0
M. Wt: 419.5
InChI Key: URVVAWJPHQMTJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-[(4-fluorophenyl)methyl]-N-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure, combining a fluorobenzyl group, a naphthalene moiety, and a pyrrolidine ring, all connected through an oxalamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-[(4-fluorophenyl)methyl]-N-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Fluorobenzyl Intermediate: The synthesis begins with the preparation of the 4-fluorobenzyl intermediate. This can be achieved through the nucleophilic substitution of a suitable fluorobenzyl halide with an appropriate nucleophile.

    Naphthalene Derivative Preparation: The naphthalene moiety is introduced through a Friedel-Crafts acylation reaction, where naphthalene reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Pyrrolidine Introduction: The pyrrolidine ring is incorporated via a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the naphthalene intermediate.

    Oxalamide Formation: The final step involves the formation of the oxalamide linkage. This can be achieved by reacting the fluorobenzyl intermediate with the naphthalene-pyrrolidine derivative in the presence of an oxalyl chloride reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N'-[(4-fluorophenyl)methyl]-N-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide can undergo various types of chemical reactions, including:

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidine ring or the naphthalene moiety, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can occur at the oxalamide linkage or the fluorobenzyl group, resulting in the formation of reduced products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the fluorobenzyl group or the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alkane derivatives.

Scientific Research Applications

N'-[(4-fluorophenyl)methyl]-N-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.

    Materials Science: Its structural properties may be explored for the development of novel materials with specific electronic or optical characteristics.

    Biological Studies: The compound can be used in biochemical assays to study its interactions with biological macromolecules.

    Industrial Applications: It may find use in the synthesis of advanced polymers or as a precursor for other complex organic compounds.

Mechanism of Action

The mechanism of action of N'-[(4-fluorophenyl)methyl]-N-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide involves its interaction with specific molecular targets. These targets may include:

    Receptors: The compound may bind to certain receptors, modulating their activity and leading to downstream biological effects.

    Enzymes: It may act as an inhibitor or activator of specific enzymes, affecting metabolic pathways.

    Pathways: The compound’s effects on cellular pathways can result in changes in gene expression, protein synthesis, or cellular signaling.

Comparison with Similar Compounds

N'-[(4-fluorophenyl)methyl]-N-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide can be compared with other similar compounds, such as:

    N1-(4-chlorobenzyl)-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide: This compound has a chlorine atom instead of a fluorine atom, which may affect its reactivity and biological activity.

    N1-(4-fluorobenzyl)-N2-(2-(phenyl)-2-(pyrrolidin-1-yl)ethyl)oxalamide: The naphthalene moiety is replaced with a phenyl group, potentially altering its chemical and physical properties.

    N1-(4-fluorobenzyl)-N2-(2-(naphthalen-1-yl)-2-(morpholin-1-yl)ethyl)oxalamide: The pyrrolidine ring is replaced with a morpholine ring, which may influence its interaction with biological targets.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-N'-(2-naphthalen-1-yl-2-pyrrolidin-1-ylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26FN3O2/c26-20-12-10-18(11-13-20)16-27-24(30)25(31)28-17-23(29-14-3-4-15-29)22-9-5-7-19-6-1-2-8-21(19)22/h1-2,5-13,23H,3-4,14-17H2,(H,27,30)(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URVVAWJPHQMTJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(CNC(=O)C(=O)NCC2=CC=C(C=C2)F)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.